molecular formula C19H19FN2O2S B2708368 (2-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-62-8

(2-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2708368
CAS No.: 851865-62-8
M. Wt: 358.43
InChI Key: KXFQEZKXYYHOIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could have aromatic properties, which could affect its chemical reactivity .

Scientific Research Applications

Material Science and Electronics

Research into thiophene-containing compounds highlights their significant role in material science. Thiophene derivatives exhibit diverse biological activities and are utilized in electronics, such as in thin-film transistors, organic field-effect transistors, and solar cells. The structural versatility of thiophene and its derivatives supports the development of advanced materials with tailored electronic, optical, and mechanical properties (Nagaraju et al., 2018).

Pharmaceutical Research

Imidazole and thiadiazole derivatives, closely related to the queried compound, are synthesized for their potential antimicrobial and anticancer activities. The development and structural analysis of these compounds are crucial for designing drugs with improved efficacy and targeted action. For example, research on imidazole derivatives has demonstrated antimycobacterial activity, suggesting their potential in treating infections caused by Mycobacterium tuberculosis (Miranda & Gundersen, 2009).

Chemical Synthesis and Catalysis

The exploration of new synthetic pathways for fluorinated compounds, including fluorophenyl derivatives, is significant for creating molecules with enhanced photostability and spectroscopic properties. These efforts facilitate the production of novel fluorophores for biochemical applications, offering insights into cellular processes and molecular diagnostics (Woydziak et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Without more specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-2-24-17-6-4-3-5-16(17)18(23)22-12-11-21-19(22)25-13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQEZKXYYHOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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